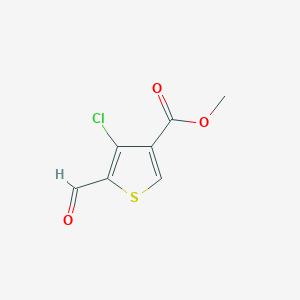

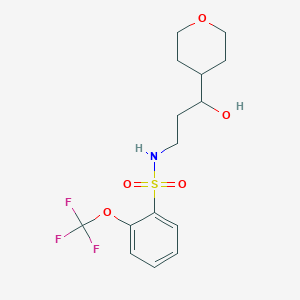

![molecular formula C20H22ClN3OS B2843816 N-(苯并[d]噻唑-2-基)-N-(2-(二甲基氨基)乙基)肉桂酰胺盐酸盐 CAS No. 1217224-71-9](/img/structure/B2843816.png)

N-(苯并[d]噻唑-2-基)-N-(2-(二甲基氨基)乙基)肉桂酰胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Thiazole ring system is ubiquitous in biologically active natural products and pharmaceutically important compounds . Representatives of well-known thiazole-containing natural products are antibiotics thiostrepton, GE2270A , and antitumor agent epothilone . Thiazole-containing drugs include ritonavir (antiviral), ixabepilone and dasatinib (both antitumor), ceftizoxime (antibacterial), and famotidine (histamine H2-receptor antagonist) .

Synthesis Analysis

The synthesis of thiazoles and benzothiazoles often involves metalation reactions, which consist of lithiation (including halogen dance reactions), magnesation, zincation, caldation, boronation, and silylation . The application of the metalated thiazoles focuses on nucleophilic additions and metal-catalyzed cross-coupling reactions (Stille, Negishi, and Suzuki) .Molecular Structure Analysis

The molecular structure of thiazoles and benzothiazoles is characterized by a five-membered ring containing nitrogen and sulfur atoms . The position and number of substituents on the ring can greatly influence the properties and reactivity of these compounds .Chemical Reactions Analysis

Thiazoles and benzothiazoles can undergo a variety of chemical reactions, including nucleophilic additions and metal-catalyzed cross-coupling reactions . These reactions can be used to create a wide range of complex structures .Physical And Chemical Properties Analysis

The physical and chemical properties of thiazoles and benzothiazoles depend on their specific structure. Factors such as the position and nature of substituents on the ring can influence properties like solubility, stability, and reactivity .科学研究应用

腐蚀抑制

苯并噻唑衍生物,包括与盐酸 N-(苯并[d]噻唑-2-基)-N-(2-(二甲氨基)乙基)肉桂酰胺在结构上相关的那些,已被研究其腐蚀抑制性能。例如,苯并噻唑衍生物已证明在酸性环境中保护碳钢免受腐蚀方面具有显著功效。抑制机制涉及物理和化学吸附到钢表面,提供针对腐蚀剂的保护屏障 (胡等人,2016)。类似的研究探索了噻唑衍生物在甲酸和乙酸溶液中防止低碳钢腐蚀中的用途,表明苯并噻唑相关化合物在腐蚀防护应用中具有广泛的潜力 (Quraishi & Sharma,2005)。

淀粉样原纤维检测的荧光

苯并噻唑衍生物也在生物成像领域找到了应用,特别是在淀粉样原纤维的检测中。一种合成的苯并噻唑染料,类似于硫黄素 T,在与淀粉样原纤维结合后显示出增强的荧光,使其成为研究淀粉样变性和可能辅助相关疾病诊断的宝贵工具。与传统探针相比,该染料改进的光物理性质允许更有效地检测生物组织内的原纤维 (Sulatskaya 等人,2018)。

细胞毒性评估用于治疗应用

对苯并噻唑衍生物的研究已扩展到评估其对潜在抗癌疗法的细胞毒性作用。在结构上类似于盐酸 N-(苯并[d]噻唑-2-基)-N-(2-(二甲氨基)乙基)肉桂酰胺的化合物已显示出针对各种癌细胞系的抗增殖活性。苯并噻唑基硫代氨基甲酰胺的合成及其后续评估揭示了显著的抗癌潜力,其中几种化合物的活性高于标准治疗 (Kumbhare 等人,2012)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

(E)-N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-phenylprop-2-enamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3OS.ClH/c1-22(2)14-15-23(19(24)13-12-16-8-4-3-5-9-16)20-21-17-10-6-7-11-18(17)25-20;/h3-13H,14-15H2,1-2H3;1H/b13-12+; |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYPKOVLCAQYQPX-UEIGIMKUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN(C1=NC2=CC=CC=C2S1)C(=O)C=CC3=CC=CC=C3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CCN(C1=NC2=CC=CC=C2S1)C(=O)/C=C/C3=CC=CC=C3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)cinnamamide hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

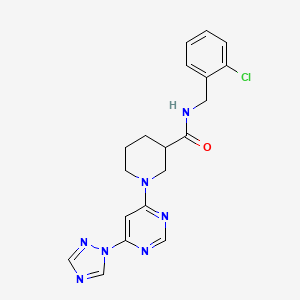

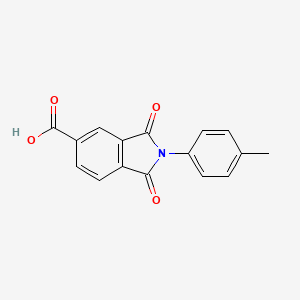

![tert-butyl 3-[(morpholin-3-yl)methyl]-2,3-dihydro-1H-indole-1-carboxylate](/img/structure/B2843735.png)

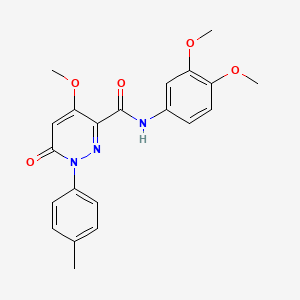

![9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine-3(2H)-thione](/img/structure/B2843741.png)

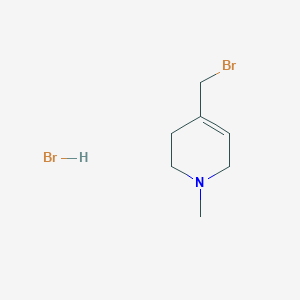

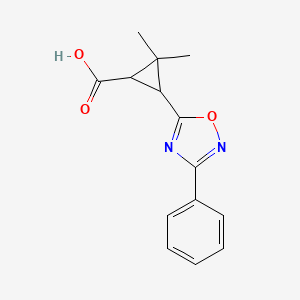

![3-(5-{[(4-methylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-(2-phenylethyl)propanamide](/img/structure/B2843747.png)

![N-(3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-6-yl)-2-chloroacetamide](/img/structure/B2843748.png)

![5-(5-methylfuran-2-yl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2843752.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2843755.png)

![N-(4-(tert-butyl)phenyl)-3-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamide](/img/structure/B2843756.png)